Home > Products > Screening Compounds P104168 > 4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide
4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide -

4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide

Catalog Number: EVT-4632514
CAS Number:
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide is a key intermediate in the synthesis of Imatinib [, ]. Imatinib is a tyrosine kinase inhibitor drug primarily used to treat chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST) [, , , , ].

Synthesis Analysis

Method 1 []:

Method 2 []:

Molecular Structure Analysis

This structure has been confirmed through various spectroscopic methods, including IR, 1H-NMR, and EI-MS [].

Chemical Reactions Analysis

4-Methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide is primarily used as an intermediate in the synthesis of Imatinib. The key reaction involves the coupling of this compound with a pyrimidine derivative (either methyl 4-chloro-2-pyrimidinecarboxylate [] or a cyclized derivative of 4-oxo-3-pyridinepropionic aldehyde []).

Applications

The primary application of 4-Methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide is its role as a crucial synthetic intermediate in the production of Imatinib [, ]. The efficient synthesis of this intermediate is essential for the large-scale production of Imatinib, which is a crucial drug for treating CML and GIST.

Imatinib (4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide)

  • Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia (CML). It functions by blocking the activity of the BCR-ABL protein, a key driver of CML cell growth. []
  • Relevance: Imatinib shares a significant structural similarity with 4-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide. Both compounds contain a benzamide core and a 4-methyl-1-piperazinylmethyl substituent attached to the benzene ring. The primary difference lies in the additional 4-(3-pyridinyl)-2-pyrimidinyl amino group on the central phenyl ring of Imatinib. []

Ponatinib (3-(2-imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide)

  • Compound Description: Similar to Imatinib, Ponatinib is a tyrosine kinase inhibitor used in the treatment of CML and other hematological malignancies. Its mechanism of action involves targeting and inhibiting the BCR-ABL kinase, including the T315I gatekeeper mutant resistant to other tyrosine kinase inhibitors. [, , , ]
  • Relevance: Ponatinib displays structural similarities to 4-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide. Both compounds share a central benzamide core and a 4-methyl-1-piperazinylmethyl group attached to one of the benzene rings. The key distinction lies in the 3-(2-imidazo[1,2-b]pyridazin-3-yl-ethynyl) and trifluoromethyl substituents present on Ponatinib. [, , , ]

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides

  • Compound Description: This series of compounds was synthesized and investigated for potential therapeutic effects in Alzheimer's disease. Their activity was evaluated by measuring their inhibitory effects on the butyrylcholinesterase enzyme, a target for Alzheimer's treatments. []

6-Methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines

  • Compound Description: This series of compounds was developed as potential antileishmanial agents. Their efficacy was tested against Leishmania donovani infections in hamsters. []
  • Relevance: While structurally distinct from 4-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide, this series exemplifies the exploration of substituted piperazine moieties for various biological activities. Both groups of compounds share the presence of a substituted piperazine ring, highlighting its potential as a pharmacophore in drug design. []

N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide (AL-3264)

  • Compound Description: AL-3264 is a potent antiallergic compound that acts by inhibiting 5-lipoxygenase activity, histamine release, and histamine H1 receptors. [, , , ]
  • Relevance: Although structurally different from the target compound, AL-3264 highlights the diverse pharmacological applications of piperazine derivatives. Both compounds contain a piperazine ring, emphasizing its versatility as a building block for molecules with varying biological activities. [, , , ]

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor studied for its anti-inflammatory properties. It exhibits a favorable therapeutic index with reduced emetogenic effects compared to earlier PDE4 inhibitors. []
  • Relevance: While possessing a distinct core structure compared to 4-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide, EPPA-1 shares the 4-methyl-1-piperazinylmethyl substituent. This commonality highlights the potential of this structural motif for interacting with different biological targets and contributing to diverse pharmacological activities. []

Properties

Product Name

4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide

IUPAC Name

4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H25N3O/c1-16-3-7-18(8-4-16)20(24)21-15-17-5-9-19(10-6-17)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3,(H,21,24)

InChI Key

PEEXFDIDOMBKHE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.